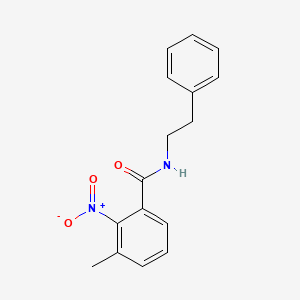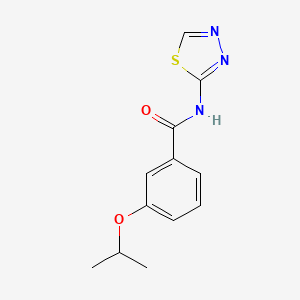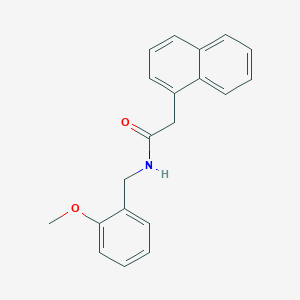![molecular formula C10H11FN2OS B5748728 N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)
N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide, also known as FCPA, is a chemical compound that has been widely studied for its potential use in scientific research. FCPA is a thioamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mecanismo De Acción
The mechanism of action of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide involves its interaction with ion channels. N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide has been found to bind to the pore-forming region of certain types of ion channels, blocking the movement of ions across the cell membrane. This inhibition of ion channel activity can have a variety of different effects on cellular function, depending on the specific type of ion channel being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide are varied and depend on the specific type of ion channel being targeted. In general, N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide has been found to have a number of different effects on cellular function, including changes in membrane potential, alterations in intracellular calcium levels, and changes in the release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide in lab experiments is its specificity for certain types of ion channels. This specificity allows researchers to selectively target specific types of ion channels, which can be useful for studying their function in isolation. However, one of the limitations of using N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are a number of different future directions for research involving N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide. One area of interest is the development of new analogs of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide that have improved solubility and selectivity for specific types of ion channels. Another area of interest is the use of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide in the study of neurological disorders, such as epilepsy and Parkinson's disease, which are known to involve dysfunction of ion channels. Additionally, N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide may have potential as a therapeutic agent for these disorders, although further research is needed to explore this possibility.
Métodos De Síntesis
The synthesis of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide involves a multi-step process that begins with the reaction of 3-fluoroaniline with carbon disulfide to form the intermediate 3-fluorophenyl isothiocyanate. This intermediate is then reacted with propanoyl chloride to yield N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide.
Aplicaciones Científicas De Investigación
N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide has been used in a number of different scientific research applications. One of the most common uses of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide is in the study of ion channels, which are proteins that are responsible for the movement of ions across cell membranes. N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide has been found to be a potent inhibitor of certain types of ion channels, making it a valuable tool for researchers studying these proteins.
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c1-2-9(14)13-10(15)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCXATNFRGCKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide](/img/structure/B5748646.png)

![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)
![N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5748674.png)

![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)




![5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl methyl carbonate](/img/structure/B5748740.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B5748745.png)
![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)